molecular formula C12H11N3O B3349084 N2-Hydroxy-2-amino-3-methyl-9H-pyrido(2,3-b)indole CAS No. 202345-21-9

N2-Hydroxy-2-amino-3-methyl-9H-pyrido(2,3-b)indole

Cat. No.: B3349084
CAS No.: 202345-21-9
M. Wt: 213.23 g/mol
InChI Key: VQFWOOZJALLVRG-UHFFFAOYSA-N
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Description

“N2-Hydroxy-2-amino-3-methyl-9H-pyrido(2,3-b)indole” is a pyrolysate of protein that exhibits potent mutagenic principles toward Salmonella typhimurium TA98 and TA100 . It is one of the two mutagenic and carcinogenic heterocyclic amines formed during ordinary cooking .


Synthesis Analysis

The synthesis of “this compound” involves DNA adducts of two heterocyclic amines . More detailed information about the synthesis process can be found in the referenced academic papers .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H11N3 . Its molecular weight is 197.24 . For more detailed structural analysis, please refer to the referenced sources .


Chemical Reactions Analysis

“this compound” is involved in the formation of DNA adducts in the presence of two heterocyclic amines . More detailed information about the chemical reactions can be found in the referenced academic papers .


Physical and Chemical Properties Analysis

“this compound” has a melting point of 215-218°C, a boiling point of 324.34°C (rough estimate), and a density of 1.1793 (rough estimate) . It is sparingly soluble in chloroform and ethyl acetate, and slightly soluble in DMSO .

Mechanism of Action

“N2-Hydroxy-2-amino-3-methyl-9H-pyrido(2,3-b)indole” is a potential human carcinogen, which is generated by the combustion of tobacco, or by pyrolysis of protein . Inside the body, it is metabolized to intermediates that react with DNA .

Safety and Hazards

“N2-Hydroxy-2-amino-3-methyl-9H-pyrido(2,3-b)indole” is a confirmed carcinogen with experimental carcinogenic data . Mutation data has been reported . When heated to decomposition, it emits toxic fumes of NOx .

Future Directions

As a potential human carcinogen, “N2-Hydroxy-2-amino-3-methyl-9H-pyrido(2,3-b)indole” is a subject of ongoing research, particularly in the context of its formation during cooking and its impact on human health . Future research directions may include exploring ways to mitigate its formation and studying its long-term effects on human health.

Properties

IUPAC Name

N-(3-methyl-9H-pyrido[2,3-b]indol-2-yl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-7-6-9-8-4-2-3-5-10(8)13-12(9)14-11(7)15-16/h2-6,16H,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFWOOZJALLVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC3=CC=CC=C32)N=C1NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30174086
Record name N2-Hydroxy-2-amino-3-methyl-9H-pyrido(2,3-b)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202345-21-9
Record name N2-Hydroxy-2-amino-3-methyl-9H-pyrido(2,3-b)indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202345219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2-Hydroxy-2-amino-3-methyl-9H-pyrido(2,3-b)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N2-Hydroxy-2-amino-3-methyl-9H-pyrido(2,3-b)indole
Reactant of Route 2
N2-Hydroxy-2-amino-3-methyl-9H-pyrido(2,3-b)indole
Reactant of Route 3
N2-Hydroxy-2-amino-3-methyl-9H-pyrido(2,3-b)indole
Reactant of Route 4
N2-Hydroxy-2-amino-3-methyl-9H-pyrido(2,3-b)indole
Reactant of Route 5
N2-Hydroxy-2-amino-3-methyl-9H-pyrido(2,3-b)indole
Reactant of Route 6
N2-Hydroxy-2-amino-3-methyl-9H-pyrido(2,3-b)indole

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